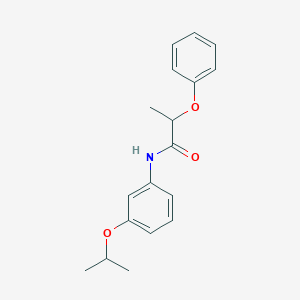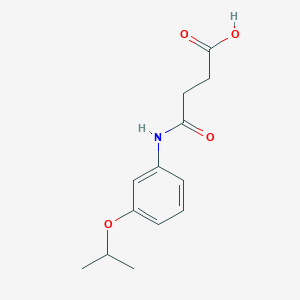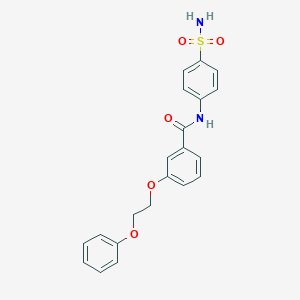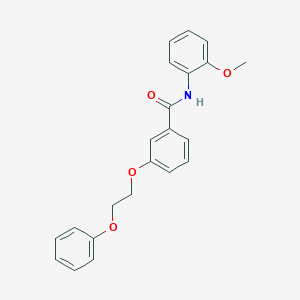![molecular formula C18H20N2O2 B268346 N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in the treatment of cancer. This compound selectively targets and inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. MLN4924 has been extensively studied in preclinical and clinical trials, and its potential as an anticancer agent has been widely recognized.
作用機序
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide is an enzyme that is involved in the process of protein degradation, which is essential for the regulation of cellular processes. MLN4924 selectively inhibits the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, leading to the accumulation of proteins that are targeted for degradation. This results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
MLN4924 has several advantages and limitations for lab experiments. Its selectivity for N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide makes it a useful tool for studying the process of protein degradation. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions in vivo. Additionally, MLN4924 can be toxic to normal cells, which can limit its use in certain experiments.
将来の方向性
For research on MLN4924 include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and the development of combination therapies with other anticancer agents. Additionally, the use of MLN4924 in other diseases, such as viral infections and autoimmune disorders, is also an area of interest for future research.
合成法
The synthesis of MLN4924 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-nitrobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base to form the amide bond. The resulting compound is then subjected to a series of reactions to introduce the isopropylamino and carbonyl groups, leading to the formation of MLN4924.
科学的研究の応用
MLN4924 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MLN4924 works by inhibiting the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, which leads to the accumulation of proteins that are targeted for degradation, resulting in cell death.
特性
製品名 |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-6-9-15(11-14)20-18(22)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
UFQACJVSVIMITF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)